2-(Iodomethyl)-5-phenyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Iodomethyl)-5-phenyloxolane” likely belongs to a class of organic compounds known as oxolanes. Oxolanes are cyclic ethers with a five-membered ring. The “2-(Iodomethyl)” part suggests that an iodomethyl group is attached to the second carbon of the oxolane ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, iodomethyl groups are often introduced into molecules through halogenation reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a five-membered oxolane ring with a phenyl group attached to the fifth carbon and an iodomethyl group attached to the second carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. In general, oxolanes are stable compounds and the presence of an iodomethyl group could make the compound more reactive .Scientific Research Applications
Fluorescent Molecular Probes
The development of fluorescent molecular probes using derivatives of 2,5-diphenyloxazoles, which share structural motifs with "2-(Iodomethyl)-5-phenyloxolane," has been explored. These molecules show strong solvent-dependent fluorescence, useful for creating ultra-sensitive fluorescent molecular probes for biological events and processes (Diwu et al., 1997).
Enzymatic Resolution and Synthesis of Drugs
The catalysis involving "this compound" derivatives has been utilized for the preparation of optically active tertiary alcohols. These compounds serve as versatile building blocks for synthesizing drugs and natural products, demonstrating the importance of this chemical in medicinal chemistry (Chen & Fang, 1997).
Catalysis and Cross-Coupling Reactions
Palladium-catalyzed Suzuki cross-coupling reactions have been facilitated by phosphine ligands derived from the phenyl backbone, akin to "this compound." These studies underscore the molecule's utility in developing new catalytic processes for synthesizing biaryl compounds, essential in pharmaceuticals and agrochemicals (Bei et al., 1999).
Solar Cell Applications
In the realm of materials science, derivatives similar to "this compound" have been synthesized for use in organic sensitizers for solar cells. These sensitizers, when anchored onto TiO2 films, exhibit high conversion efficiencies, demonstrating the molecule's potential in renewable energy technologies (Kim et al., 2006).
Mechanism of Action
Target of Action
It is known that similar compounds, such as carbenes and carbenoids, are involved in reactions with alkenes to form cyclopropane structures .
Mode of Action
2-(Iodomethyl)-5-phenyloxolane likely operates through a similar mechanism. The compound, when prepared with a zinc-copper mix, forms (iodomethyl)zinc iodide . In the presence of an alkene, this compound transfers a CH2 group to the double bond, resulting in the formation of a cyclopropane .
Biochemical Pathways
The formation of cyclopropane structures is a common method of cyclopropane synthesis, involving the reaction of carbenes with the double bond in alkenes or cycloalkenes .
Pharmacokinetics
Pharmacokinetics studies these four major mechanisms, which determine the onset, duration, and intensity of a drug’s effect .
Result of Action
The formation of cyclopropane structures through the reaction of carbenes with alkenes is a well-known chemical process .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(iodomethyl)-5-phenyloxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBQHGUWKJHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CI)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.